molecular formula C6H14ClNO B1383266 3-Ethyloxolan-3-amine hydrochloride CAS No. 1799438-60-0

3-Ethyloxolan-3-amine hydrochloride

Cat. No.: B1383266
CAS No.: 1799438-60-0
M. Wt: 151.63 g/mol
InChI Key: UVUYGPCCIIHJJX-UHFFFAOYSA-N
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Description

3-Ethyloxolan-3-amine hydrochloride (CAS: 1292369-57-3) is a synthetic organic compound primarily used as a building block in pharmaceutical and materials science research. Its molecular formula is C₆H₁₃NO·HCl, with a molecular weight of 151.63 g/mol (for the free base) and 188.05 g/mol (including HCl). Structurally, it features an oxolane (tetrahydrofuran) ring substituted with an ethyl group and an amine at the 3-position, protonated as a hydrochloride salt .

Key identifiers include:

  • SMILES: CCC1(CCOC1)N
  • InChIKey: XPTBSIRVRXHOLG-UHFFFAOYSA-N

The compound is commercially available from suppliers like CymitQuimica and Amadis Chemical, offered in quantities ranging from 50 mg to 1 g for research applications .

Properties

IUPAC Name

3-ethyloxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-6(7)3-4-8-5-6;/h2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUYGPCCIIHJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCOC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799438-60-0
Record name 3-ethyloxolan-3-amine hydrochloride
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Preparation Methods

The synthesis of 3-ethyloxolan-3-amine hydrochloride typically involves the reaction of ethylamine with an oxolane derivative under controlled conditions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Ethyloxolan-3-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-Ethyloxolan-3-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is utilized in biochemical studies to investigate the behavior of amine-containing molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and is studied for its potential therapeutic properties.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethyloxolan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and commercial attributes of 3-Ethyloxolan-3-amine hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Applications Key Suppliers References
This compound C₆H₁₃NO·HCl 188.05 Oxolane ring, ethyl, amine hydrochloride Organic synthesis, drug discovery CymitQuimica, Amadis Chemical
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride C₈H₁₇NO₂·HCl 207.69 Branched ester, methylamine hydrochloride Intermediate in chiral synthesis Patent-derived synthesis
3-Fluoro Deschloroketamine hydrochloride C₁₃H₁₅FNO·HCl 283.73 Arylcyclohexylamine, fluorine substitution Forensic and psychoactive research Cayman Chemical
3-Methoxyamphetamine hydrochloride C₁₀H₁₅NO·HCl 201.70 Methoxy-substituted amphetamine derivative Neurochemical research Cayman Chemical
Methyl(3-methyl-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride C₆H₁₄ClNO₂S 199.69 Thiophene sulfone, methylamine hydrochloride Specialty chemical synthesis Alfa Chemistry

Key Differences and Similarities

Structural Features
  • Ring Systems : 3-Ethyloxolan-3-amine contains an oxygenated oxolane ring, whereas Methyl(3-methyl-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride () incorporates a sulfone-modified thiophene ring. Arylcyclohexylamines like 3-Fluoro Deschloroketamine () feature cyclohexane rings fused to aromatic systems.
  • Substituents : The ethyl and amine groups in 3-Ethyloxolan-3-amine contrast with methoxy (3-Methoxyamphetamine, ) or fluorine (3-Fluoro Deschloroketamine) substituents in analogues.
Physicochemical Properties
  • Collision Cross-Section (CCS) : 3-Ethyloxolan-3-amine has predicted CCS values (), but experimental validation is lacking.
Commercial Availability
  • Suppliers : 3-Ethyloxolan-3-amine is available from specialty suppliers (CymitQuimica, Amadis Chemical), while psychoactive analogues are restricted to forensic vendors like Cayman Chemical.

Research and Industrial Relevance

  • Synthetic Utility : The oxolane ring in 3-Ethyloxolan-3-amine provides conformational rigidity, making it valuable for designing bioactive molecules. In contrast, sulfone-containing analogues () are leveraged for their electron-withdrawing properties in catalysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyloxolan-3-amine hydrochloride
Reactant of Route 2
3-Ethyloxolan-3-amine hydrochloride

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